AZ6102
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,27H,13-14H2,1-4H3,(H,28,29,32)/t16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPTUQOMNJBIET-CALCHBBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Cellular Function of AZ6102: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Cellular Functions of AZ6102 for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two members of the poly(ADP-ribose) polymerase (PARP) superfamily of enzymes.[1][2] These enzymes play a crucial role in various cellular processes, most notably in the regulation of the canonical Wnt/β-catenin signaling pathway.[3][4] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making tankyrase inhibitors like this compound a subject of significant interest in oncology drug discovery.[3][4] This technical guide provides a comprehensive overview of the cellular function of this compound, its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action: Inhibition of Tankyrase and the Wnt Signaling Pathway
The primary cellular function of this compound is the inhibition of the enzymatic activity of TNKS1 and TNKS2.[1][2] Tankyrases catalyze the poly(ADP-ribosylation) (PARsylation) of target proteins, a post-translational modification that often earmarks them for ubiquitination and subsequent proteasomal degradation. A key substrate of tankyrases is Axin, a scaffold protein that is a central component of the β-catenin destruction complex.[3]
In the absence of a Wnt signal, this destruction complex (comprising Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, leading to its ubiquitination and degradation. This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the subsequent transcription of Wnt target genes.
This compound, by inhibiting TNKS1/2, prevents the PARsylation of Axin.[3] This leads to the stabilization and accumulation of Axin protein levels.[1][2] The increased concentration of Axin enhances the activity of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and effectively inhibiting the Wnt signaling cascade.[3] This mechanism is depicted in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50/GI50 | Cell Line | Comments |
| TNKS1 | <5 nM | Enzymatic Assay | Potent inhibition of Tankyrase 1.[1][2] |
| TNKS2 | <5 nM | Enzymatic Assay | Potent inhibition of Tankyrase 2.[1][2] |
| Wnt Pathway Inhibition | 5 nM | DLD-1 | TCF4 reporter assay.[1] |
| Cell Proliferation | ~40 nM | Colo320DM | Growth inhibition (GI50).[1][2] |
| PARP1 | 1600 nM | Enzymatic Assay | >100-fold selectivity over PARP1.[5] |
| PARP2 | 990 nM | Enzymatic Assay | >100-fold selectivity over PARP2.[5] |
| PARP14 | 3400 nM | Enzymatic Assay | High selectivity.[5] |
| PARP15 | 25600 nM | Enzymatic Assay | High selectivity.[5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Half-life (t1/2) | Clearance (CL) | Bioavailability |
| Mouse | 25 mg/kg | IV | 4 hours | 24 mL/min/kg | 12% |
| Rat | - | - | - | - | 18% |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing a tankyrase inhibitor like this compound.
TNKS1/2 Enzymatic Assay
This protocol is a general guide for determining the in vitro potency of an inhibitor against TNKS1 and TNKS2.
-
Principle: The assay measures the incorporation of biotinylated ADP-ribose from biotin-NAD+ onto a histone substrate by the tankyrase enzyme. The amount of incorporated biotin is then quantified using a streptavidin-conjugated detection system.
-
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme
-
Histone H4
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% BSA, 1 mM DTT)
-
This compound or other test compounds
-
Streptavidin-coated microplates
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
-
-
Procedure:
-
Coat a streptavidin-coated 96-well plate with histone H4.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, add the TNKS1 or TNKS2 enzyme, biotinylated NAD+, and the diluted this compound.
-
Transfer the enzyme/inhibitor mixture to the histone-coated plate and incubate to allow the enzymatic reaction to proceed.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
TCF/LEF Reporter Assay
This protocol is for measuring the effect of this compound on Wnt signaling in a cellular context.
-
Principle: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization). Inhibition of the Wnt pathway by this compound will result in a decrease in firefly luciferase expression.
-
Materials:
-
DLD-1 or other suitable cell line
-
TCF/LEF firefly luciferase reporter vector (e.g., TOPflash)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF reporter and Renilla control vectors using a suitable transfection reagent.
-
After transfection, treat the cells with serial dilutions of this compound.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the inhibitor concentration.
-
Western Blot for Axin Stabilization
This protocol is to visualize the effect of this compound on the protein levels of Axin.
-
Principle: Cells are treated with this compound, and the total protein is extracted. The levels of Axin protein are then detected by immunoblotting using a specific antibody.
-
Materials:
-
Colo320DM or other responsive cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Axin1, anti-Axin2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with various concentrations of this compound for different time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against Axin (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Quantify the band intensities to determine the relative increase in Axin protein levels.
-
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell proliferation.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Materials:
-
Colo320DM or other cancer cell lines
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
After cell attachment, treat the cells with serial dilutions of this compound.
-
Incubate for a period that allows for cell proliferation (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion
This compound is a valuable research tool for investigating the role of tankyrases and the Wnt signaling pathway in various cellular contexts. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of tankyrase inhibition. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting tankyrases with compounds like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
AZ6102: A Potent Tankyrase Inhibitor Targeting the Wnt/β-catenin Signaling Pathway in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ6102 is a highly potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, a cascade often dysregulated in various cancers. By inhibiting tankyrase activity, this compound effectively disrupts aberrant Wnt signaling, leading to anti-proliferative effects in cancer cells dependent on this pathway. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies associated with this compound, serving as a valuable resource for researchers in oncology and drug discovery.
Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Tankyrase 1 and 2 contribute to the degradation of Axin, a key scaffold protein in the destruction complex. By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and proteasomal degradation. This destabilization of Axin leads to the disassembly of the destruction complex and the accumulation of β-catenin. Stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as MYC and CCND1 (Cyclin D1), which drive cell proliferation.
This compound acts as a competitive inhibitor at the nicotinamide (NAD+) binding site of the PARP catalytic domain of both TNKS1 and TNKS2. By blocking the enzymatic activity of tankyrases, this compound prevents the PARsylation of Axin2, leading to its stabilization.[1] The stabilized Axin2 enhances the function of the β-catenin destruction complex, promoting the phosphorylation and subsequent degradation of β-catenin. This reduction in nuclear β-catenin leads to the downregulation of Wnt target gene expression and, consequently, the inhibition of cancer cell growth.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Quantitative Data
This compound demonstrates potent and selective inhibition of Tankyrase 1 and 2 and the Wnt signaling pathway. The following tables summarize the key in vitro potency and selectivity data.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50/GI50 (nM) | Cell Line |
| TNKS1 (enzymatic assay) | 3 | - |
| TNKS2 (enzymatic assay) | 1 | - |
| Wnt Pathway (TCF reporter assay) | 5 | DLD-1 |
| Cell Proliferation (GI50) | ~40 | Colo320DM |
Table 2: Selectivity of this compound against other PARP Family Members
| PARP Family Member | IC50 (nM) |
| PARP1 | 1600 |
| PARP2 | 990 |
| PARP6 | >5000 |
Data compiled from publicly available information.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
TNKS1/2 Enzymatic Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human Tankyrase 1 and 2.
Materials:
-
Recombinant human TNKS1 and TNKS2 enzymes
-
Histone-coated acceptor beads
-
Biotinylated-NAD+
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1% BSA)
-
This compound compound dilutions
-
384-well microplates
-
AlphaScreen-compatible plate reader
Protocol:
-
Add 5 µL of diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of TNKS1 or TNKS2 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a mixture of biotinylated-NAD+ and histone-coated acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of streptavidin-coated donor beads in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Caption: Workflow for the TNKS1/2 enzymatic assay.
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
Materials:
-
DLD-1 cells stably expressing a TCF/LEF-luciferase reporter construct
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound dilutions
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Protocol:
-
Seed DLD-1 TCF/LEF reporter cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO control.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Remove the medium and add luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
Calculate IC50 values from the resulting dose-response curves.
Caption: Workflow for the TCF/LEF luciferase reporter assay.
Western Blot for Axin2 Stabilization
This assay is used to visualize the stabilization of the Axin2 protein in response to this compound treatment.
Materials:
-
Colo320DM cells
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Axin2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture Colo320DM cells and treat with this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Caption: Workflow for Western blot analysis of Axin2 stabilization.
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Colo320DM)
-
Cell culture medium
-
This compound compound dilutions
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO control.
-
Incubate for 72 hours at 37°C in a CO2 incubator.
-
Add cell viability reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence to determine the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
Caption: Workflow for the cell proliferation assay.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the role of tankyrase and the Wnt/β-catenin pathway in cancer biology. Its high potency and selectivity make it a suitable probe for preclinical in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of tankyrase inhibition. As a preclinical compound, the clinical development of this compound has not been initiated. However, other tankyrase inhibitors have entered clinical trials, highlighting the therapeutic interest in this target. Future research may focus on identifying predictive biomarkers for sensitivity to tankyrase inhibitors and exploring combination therapies to overcome potential resistance mechanisms.
References
AZ6102: A Potent Tankyrase Inhibitor for Modulating β-Catenin Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AZ6102 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the poly(ADP-ribose) polymerase (PARP) catalytic domain of tankyrases, this compound prevents the PARsylation-dependent degradation of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of Axin, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target gene transcription. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays to evaluate its effects on β-catenin signaling.
Introduction to this compound and the Wnt/β-Catenin Pathway
The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and its dysregulation is a hallmark of numerous cancers.[1][2] In the absence of a Wnt ligand, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Wnt binding to its receptor complex leads to the inactivation of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes by associating with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.
Tankyrase-1 and -2 are members of the PARP family of enzymes that PARsylate (add poly(ADP-ribose) chains to) target proteins, including Axin.[3] This PARsylation event marks Axin for ubiquitination and subsequent degradation by the proteasome.[3] By inhibiting TNKS1 and TNKS2, this compound stabilizes Axin, thereby promoting the degradation of β-catenin and attenuating Wnt signaling.
Quantitative Data on this compound Activity
This compound demonstrates high potency and selectivity for TNKS1 and TNKS2. The following tables summarize the key quantitative data for this compound's inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Tankyrase-1 (TNKS1) | Enzymatic Assay | 3 nM | [4] |
| Tankyrase-2 (TNKS2) | Enzymatic Assay | 1 nM | [4] |
| Wnt Pathway (DLD-1 cells) | TCF/LEF Reporter Assay | 5 nM | [3][5] |
| PARP1 | Enzymatic Assay | 2 µM | |
| PARP2 | Enzymatic Assay | 0.5 µM | |
| PARP6 | Enzymatic Assay | >3 µM |
Table 2: Cellular Proliferation Activity of this compound
| Cell Line | Phenotype | GI50 | Reference |
| Colo320DM | Wnt-dependent colorectal cancer | ~40 nM | [5][6] |
| HCT-116 | β-catenin mutant colorectal cancer | No anti-proliferative activity | [5][6] |
| MDA-MB-436 | BRCA mutant breast cancer | No anti-proliferative activity | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound.
Tankyrase Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay measures the ability of this compound to inhibit the auto-PARsylation of Tankyrase-1.[7]
Materials:
-
Recombinant Tankyrase-1 enzyme
-
[3H]-NAD+ (Nicotinamide adenine dinucleotide)
-
Biotinylated-NAD+
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
This compound compound
-
Microplates (e.g., 384-well)
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the assay buffer, Tankyrase-1 enzyme, and the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding a mixture of [3H]-NAD+ and Biotinylated-NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a potent tankyrase inhibitor (e.g., XAV939) in a high concentration.
-
Add streptavidin-coated SPA beads to each well. The biotinylated, PARsylated Tankyrase-1 will bind to the beads.
-
Incubate the plate for 30 minutes to allow for bead settling.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the extent of auto-PARsylation.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.
Wnt/β-Catenin Signaling Assay (TCF/LEF Luciferase Reporter Assay)
This assay quantifies the activity of the Wnt/β-catenin pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
Materials:
-
A cell line with an active Wnt pathway (e.g., DLD-1 or HEK293T)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound compound
-
Luciferase assay reagent
Protocol:
-
Seed the cells in a multi-well plate (e.g., 96-well).
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition of TCF/LEF reporter activity against the compound concentration.
Western Blot Analysis for Axin2 and β-Catenin Stabilization
This technique is used to detect changes in the protein levels of Axin2 and β-catenin following treatment with this compound.
Materials:
-
COLO320DM cells
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Axin2 (e.g., 1:1000 dilution)
-
Mouse anti-β-catenin (e.g., 1:2000 dilution)
-
Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Protocol:
-
Seed COLO320DM cells and treat them with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein levels.
Cell Proliferation Assay (MTS or CCK-8 Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
COLO320DM cells
-
This compound compound
-
MTS or CCK-8 reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed COLO320DM cells in a 96-well plate.
-
After cell attachment, add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
Add the MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value of this compound.
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
COLO320DM cells
-
This compound compound formulated for intravenous (IV) injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject COLO320DM cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intravenously at a tolerated dose and schedule (e.g., 15 mg/kg daily or 120 mg/kg twice a week).[6] The control group receives the vehicle.
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for Axin2 stabilization).
-
Plot the tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of this compound.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Western blot experimental workflow.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Preclinical Profile of AZ6102: A Technical Guide for Oncology Researchers
An In-depth Analysis of the Potent and Selective Tankyrase Inhibitor AZ6102 in Preclinical Oncology Models
Introduction
This compound is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making it a compelling target for therapeutic intervention. This compound emerged from a medicinal chemistry effort to develop a tankyrase inhibitor with suitable properties for in vivo pharmacological testing. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile, with detailed experimental protocols for key studies.
Core Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | TNKS1 | IC₅₀ | 3 nM | [2] |
| Enzymatic Assay | TNKS2 | IC₅₀ | 1 nM | [2] |
| Cell-Based Wnt Pathway Assay | DLD-1 | IC₅₀ | 5 nM | [3] |
| Cell Proliferation Assay | COLO320DM | GI₅₀ | ~40 nM | [1][3] |
| Cell Proliferation Assay | HCT-116 (β-catenin mutant) | Activity | No anti-proliferative activity | [1][3] |
| Cell Proliferation Assay | MDA-MB-436 (BRCA mutant) | Activity | No anti-proliferative activity | [1][3] |
Table 2: In Vitro Selectivity of this compound against PARP Family Enzymes
| Enzyme | IC₅₀ | Reference |
| PARP1 | 2.0 µM | [2] |
| PARP2 | 0.5 µM | [2] |
| PARP6 | >3 µM | [2] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Dose | Parameter | Value | Reference |
| Mouse | 25 mg/kg (intravenous) | Half-life (t₁/₂) | 4 hours | [3] |
| Mouse | 25 mg/kg (intravenous) | Clearance (CL) | 24 mL/min/kg | [3] |
| Mouse | Not specified | Bioavailability | 12% | [3] |
| Rat | Not specified | Bioavailability | 18% | [3] |
Table 4: In Vivo Tolerability of this compound in Mice
| Dosing Schedule | Tolerated Dose | Reference |
| Daily (intravenous) | up to 15 mg/kg | [1][4] |
| Twice a week (intravenous) | 120 mg/kg | [1][4] |
Mechanism of Action: Wnt Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of TNKS1 and TNKS2. These enzymes are key components of the Wnt/β-catenin signaling pathway. In cancer cells with a hyperactive Wnt pathway, TNKS1/2 mark Axin, a central component of the β-catenin destruction complex, for proteasomal degradation. By inhibiting TNKS1/2, this compound stabilizes Axin levels, leading to the enhanced degradation of β-catenin. This prevents β-catenin's translocation to the nucleus and subsequent transcription of Wnt target genes that drive cell proliferation.[1][3] Preclinical studies have demonstrated that in the COLO320DM colorectal cancer cell line, this compound treatment leads to the stabilization of Axin2 protein and modulates Wnt target genes in a dose- and time-dependent manner, both in vitro and in vivo.[1][3]
Experimental Protocols
TNKS1 Enzymatic Assay
This assay quantifies the inhibition of Tankyrase-1 auto-poly(ADP-ribosyl)ation (auto-PARsylation).
-
Reagents:
-
Tankyrase-1 protein (0.11 µM)
-
Nicotinamide adenine dinucleotide (NAD⁺) mix: 3 µM total NAD⁺, consisting of 2.12 µM ³H-NAD⁺ (specific radioactivity of 1690 Ci/mol) and 0.88 µM biotin-NAD⁺.
-
Assay Buffer (pH 7.5): 60 mM Tris, 1 mM DTT, 0.01% (v/v) Tween-20®, 2.5 mM MgCl₂, 0.3 mg/mL BSA.
-
This compound: 10 mM stock solution in DMSO, serially diluted.
-
-
Procedure:
-
Aliquots of the serially diluted this compound in DMSO are transferred to a 384-well assay plate.
-
Tankyrase-1 protein solution is added to each well and mixed.
-
The enzymatic reaction is initiated by the addition of the NAD⁺ mix.
-
The reaction is incubated at room temperature.
-
The amount of ³H-ADP-ribose incorporated onto the biotinylated Tankyrase-1 is quantified using a scintillation proximity assay (SPA).
-
IC₅₀ values are calculated from the dose-response curves.[2]
-
DLD-1 TCF/LEF Reporter Assay
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.
-
Cell Line: DLD-1 human colorectal adenocarcinoma cells, which have a mutation in the APC gene leading to constitutive Wnt pathway activation.
-
Reagents:
-
DLD-1 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound: Serially diluted in DMSO.
-
Luciferase assay reagent.
-
-
Procedure:
-
DLD-1 reporter cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound or vehicle control (DMSO).
-
After a 24-hour incubation period, the cells are lysed.
-
The luciferase activity is measured using a luminometer.
-
IC₅₀ values are determined from the dose-response curves.
-
COLO320DM Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of the COLO320DM colorectal cancer cell line, which is sensitive to Wnt pathway inhibition.
-
Cell Line: COLO320DM human colorectal adenocarcinoma cells.
-
Reagents:
-
COLO320DM cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound: Serially diluted in DMSO.
-
Cell proliferation reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
COLO320DM cells are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound or vehicle control.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
The cell viability is assessed by adding a cell proliferation reagent that measures ATP levels.
-
Luminescence is read on a plate reader.
-
The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curves.[1][3]
-
Western Blot Analysis for Axin2 Stabilization
This experiment visualizes the effect of this compound on the protein levels of Axin2.
-
Cell Line: DLD-1 or COLO320DM cells.
-
Reagents:
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-Axin2, anti-TNKS1, anti-TNKS2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are treated with this compound at various concentrations and for different time points.
-
The cells are harvested and lysed.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[3]
-
References
- 1. Collection - Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 2. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [openinnovation.astrazeneca.com]
AZ6102: A Technical Guide to its Role in Axin Stabilization
Introduction
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its dysregulation is a common driver of various cancers.[1][3] A key negative regulator of this pathway is the scaffold protein Axin, which facilitates the degradation of β-catenin, the central effector of canonical Wnt signaling.[4][5] The stability of Axin itself is tightly controlled, in part by the poly(ADP-ribose) polymerase (PARP) enzymes Tankyrase 1 and 2 (TNKS1/2).[6][7] Tankyrases mark Axin for ubiquitination and subsequent proteasomal degradation.[7][8] Therefore, inhibiting tankyrase activity presents a promising therapeutic strategy to stabilize Axin, suppress Wnt signaling, and combat Wnt-driven cancers.[6][7]
AZ6102 is a potent and selective small molecule inhibitor of both Tankyrase 1 and 2.[1][2][9] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effect on Axin stabilization. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: this compound in the Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, the "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, targeting it for proteasomal degradation.[3][5] This keeps cytoplasmic β-catenin levels low, and the Wnt pathway inactive.
Tankyrase 1 and 2 promote the degradation of Axin through a process called PARsylation (poly-ADP-ribosylation).[7][8] By inhibiting the catalytic activity of TNKS1/2, this compound prevents the PARsylation of Axin.[1][2][9] This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the destruction complex and promoting the degradation of β-catenin.[6][9] The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression.[9]
References
- 1. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axin, an inhibitor of the Wnt signalling pathway, interacts with beta-catenin, GSK-3beta and APC and reduces the beta-catenin level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [openinnovation.astrazeneca.com]
AZ6102: A Potent and Selective Chemical Probe for Wnt Signaling Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of AZ6102, a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), for the modulation of the Wnt signaling pathway. This document details the mechanism of action, key quantitative data, and detailed experimental protocols for the characterization of this compound, making it an essential resource for researchers in oncology, developmental biology, and drug discovery.
Introduction
The canonical Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC) and β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer.[1] This has made the Wnt pathway a prime target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying the intricacies of Wnt signaling and for exploring its therapeutic potential.[2]
This compound is a pyrrolopyrimidinone-based compound that acts as a potent inhibitor of TNKS1 and TNKS2.[2] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in the degradation of Axin, a key component of the β-catenin destruction complex.[1] By inhibiting Tankyrase, this compound stabilizes Axin levels, leading to the suppression of Wnt signaling.[1]
Mechanism of Action
In the absence of a Wnt signal, the "destruction complex," comprising Axin, APC, glycogen synthase kinase 3 (GSK3), and casein kinase 1 (CK1), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrase (TNKS1/2) PARsylates (adds poly(ADP-ribose) chains to) Axin, marking it for degradation and thereby promoting Wnt signaling.
The binding of a Wnt ligand to its receptor complex (Frizzled/LRP5/6) leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
This compound, as a Tankyrase inhibitor, prevents the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, which in turn enhances the activity of the β-catenin destruction complex. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression.
Figure 1: Wnt Signaling Pathway and Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: In Vitro Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Tankyrase-1 (TNKS1) | Scintillation Proximity Assay | 3 | [2][3] |
| Tankyrase-2 (TNKS2) | Enzymatic Assay | 1 | [2][3] |
Table 2: Selectivity Profile of this compound against other PARP Family Members
| Off-Target | Assay Type | IC50 (µM) | Fold Selectivity (vs. TNKS1/2) | Reference |
| PARP1 | Enzymatic Assay | 2.0 | >100-fold | [2] |
| PARP2 | Enzymatic Assay | 0.5 | >100-fold | [2] |
| PARP6 | Enzymatic Assay | >3 | >100-fold | [2] |
Table 3: Cellular Activity of this compound
| Assay Type | Cell Line | Endpoint | Value (nM) | Reference |
| Wnt Pathway Inhibition | DLD-1 | IC50 | 5 | [2][4] |
| TCF4 Reporter Assay | Colo320DM | IC50 | <5 | [5] |
| Cell Proliferation | Colo320DM | GI50 | ~40 | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and the information available from the primary literature.
Tankyrase Scintillation Proximity Assay (SPA)
This biochemical assay measures the ability of a compound to inhibit the auto-PARsylation activity of Tankyrase.
Figure 2: Workflow for a Tankyrase Scintillation Proximity Assay.
Materials:
-
Recombinant Tankyrase-1 or -2 enzyme
-
Biotinylated NAD+
-
[3H]NAD+ (radiolabeled substrate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
96- or 384-well white microplates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, Tankyrase enzyme, a mixture of biotinylated NAD+ and [3H]NAD+, and the test compound (or DMSO as a vehicle control).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to occur.
-
Add a suspension of streptavidin-coated SPA beads to each well to stop the reaction and capture the biotinylated, PARsylated enzyme.
-
Incubate for an additional period (e.g., 30 minutes) to allow the beads to settle.
-
Measure the radioactivity in a scintillation counter. The proximity of the [3H]-labeled PAR chains to the scintillant in the beads results in a light signal that is proportional to the enzyme activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the activity of the canonical Wnt signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of TCF/LEF transcription factors.
Figure 3: Workflow for a TCF/LEF Luciferase Reporter Assay.
Materials:
-
DLD-1 or Colo320DM cells
-
TCF/LEF luciferase reporter vector (e.g., TOPFlash)
-
A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Co-transfect the cells with the TCF/LEF luciferase reporter vector and the control vector using a suitable transfection reagent.
-
After transfection, seed the cells into a 96-well white, clear-bottom plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a defined period (e.g., 24 hours).
-
Wash the cells with PBS and then lyse them by adding lysis buffer to each well.
-
Transfer the cell lysates to a white, opaque 96-well plate.
-
Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Subsequently, add the Renilla luciferase substrate to quench the firefly signal and measure the Renilla luminescence for normalization.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the compound concentration.
Western Blot for Axin2 Stabilization
This assay is used to visually confirm the mechanism of action of this compound by detecting the accumulation of Axin2 protein in cells treated with the compound.
Materials:
-
Colo320DM cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Axin2 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed Colo320DM cells and allow them to grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for different time points (e.g., 3, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Axin2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
Conclusion
This compound is a highly potent and selective inhibitor of Tankyrase 1 and 2, making it an invaluable tool for the investigation of the Wnt signaling pathway. Its well-characterized mechanism of action, which involves the stabilization of Axin2, and its demonstrated cellular activity provide a solid foundation for its use in both basic research and preclinical studies. The detailed protocols provided in this guide offer a practical resource for researchers aiming to utilize this compound to dissect the complexities of Wnt signaling and to explore its therapeutic potential in Wnt-driven diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In vitro and biochemical assays | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 3. origene.com [origene.com]
- 4. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [openinnovation.astrazeneca.com]
Methodological & Application
AZ6102 Protocol for In Vitro Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ6102 is a potent and highly selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two key enzymes in the poly(ADP-ribose) polymerase (PARP) family.[1][2] By inhibiting tankyrase activity, this compound effectively disrupts the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. The primary mechanism of action involves the stabilization of Axin2 (AXIN2), a crucial component of the β-catenin destruction complex.[3][4] This stabilization enhances the degradation of β-catenin, leading to the downregulation of Wnt target genes and subsequent inhibition of cancer cell proliferation.[3][5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, apoptosis, and the Wnt signaling pathway.
Mechanism of Action
This compound targets the nicotinamide-binding pocket of TNKS1 and TNKS2, preventing the PARsylation of substrate proteins, including Axin.[3] In the canonical Wnt signaling pathway, the destruction complex, composed of Axin, APC, GSK3β, and CK1α, targets β-catenin for ubiquitination and proteasomal degradation.[6] Tankyrases promote the degradation of Axin. By inhibiting TNKS1/2, this compound prevents Axin degradation, leading to its accumulation and the enhanced assembly of the destruction complex. This, in turn, promotes the phosphorylation and subsequent degradation of β-catenin, reducing its translocation to the nucleus and preventing the transcription of Wnt target genes involved in cell proliferation and survival.[3][4]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| DLD-1 | Wnt Pathway Inhibition | IC50 | <5 nM | [2] |
| Colo320DM | Cell Proliferation | GI50 | ~40 nM | [3] |
| HCT-116 (β-catenin mutant) | Cell Proliferation | Activity | No anti-proliferative activity | [3] |
| MDA-MB-436 (BRCA mutant) | Cell Proliferation | Activity | No anti-proliferative activity | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as Colo320DM.
Materials:
-
This compound (stock solution in DMSO)
-
Colo320DM cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Colo320DM cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if the anti-proliferative effects of this compound are due to the induction of apoptosis.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., DLD-1 or Colo320DM)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]
Western Blot Analysis for Wnt Pathway Proteins
This protocol is to assess the effect of this compound on the protein levels of key Wnt signaling components.
Materials:
-
This compound (stock solution in DMSO)
-
DLD-1 cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Axin2, anti-β-catenin, anti-TNKS1, anti-TNKS2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed DLD-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 6, 24, 48, 72 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Quantitative PCR (qPCR) for Wnt Target Gene Expression
This protocol is to measure the effect of this compound on the mRNA levels of Wnt target genes like AXIN2 and c-MYC.
Materials:
-
This compound (stock solution in DMSO)
-
DLD-1 or Colo320DM cells
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (AXIN2, c-MYC) and a housekeeping gene (GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 100 nM) for a specified time (e.g., 24 hours).
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.[5]
Mandatory Visualization
Caption: this compound inhibits TNKS1/2, stabilizing Axin2 and promoting β-catenin degradation.
Caption: Workflow for in vitro characterization of this compound.
References
- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt target gene activation requires β-catenin separation into biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: AZ6102 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ6102 is a potent and highly selective small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2][3][4][5][6] Tankyrases play a crucial role in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[4][6]
The Wnt pathway is integral to embryonic development and adult tissue homeostasis.[4][6] In this pathway, Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex. This modification targets Axin for proteasomal degradation.[4] The loss of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, driving cell proliferation.
By inhibiting TNKS1/2, this compound prevents Axin PARsylation and subsequent degradation.[4] This leads to the stabilization and accumulation of Axin, which enhances the activity of the β-catenin destruction complex, ultimately suppressing Wnt pathway signaling.[1][4][7] This mechanism makes this compound a compelling candidate for investigation in cancers with aberrant Wnt signaling. These application notes provide a comprehensive guide for utilizing this compound in preclinical mouse xenograft models.
This compound Signaling Pathway
The diagram below illustrates the mechanism of action for this compound within the canonical Wnt signaling pathway.
Caption: this compound inhibits Tankyrase 1/2, stabilizing Axin and promoting β-catenin degradation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| TNKS1 IC₅₀ | Enzymatic Assay | 3 nM | [2][3][5] |
| TNKS2 IC₅₀ | Enzymatic Assay | 1 nM | [2][3][5] |
| Wnt Pathway IC₅₀ | DLD-1 (TCF Reporter) | 5 nM | [1][4][5][6] |
| Anti-proliferative GI₅₀ | Colo320DM | ~40 nM | [1][7] |
| Selectivity (vs. PARP1) | Enzymatic Assay | >100-fold (IC₅₀ = 2.0 µM) | [3][4] |
| Selectivity (vs. PARP2) | Enzymatic Assay | >100-fold (IC₅₀ = 0.5 µM) | [3][4] |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Route | Dose | Value | Reference |
| Clearance (CL) | IV | 25 mg/kg | 24 mL/min·kg | [1][2][4] |
| Half-life (t½) | IV | 25 mg/kg | 4 hours | [1][2][4] |
| Bioavailability | Oral | Not specified | 12% | [1][2][4] |
IV: Intravenous.
Table 3: Tolerated Dosing Regimens of this compound in Mice
| Route | Dose | Schedule | Note | Reference |
| Intravenous (IV) | up to 15 mg/kg | Daily | Continuous inhibition may lead to on-target GI toxicity. | [7] |
| Intravenous (IV) | up to 120 mg/kg | Twice a week | Intermittent dosing may improve tolerability. | [7] |
Experimental Protocols
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection : Choose a cancer cell line with a dysregulated Wnt pathway, preferably one with an APC mutation but wild-type β-catenin. The Colo320DM and DLD-1 cell lines have been shown to be sensitive to this compound.[1][7] HCT-116 (β-catenin mutant) is reported to be insensitive and can be used as a negative control.[1][7]
-
Cell Culture : Culture selected cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability : Ensure cell viability is >95% using a method like Trypan Blue exclusion before implantation.
Protocol 2: Mouse Xenograft Model Establishment
-
Animal Model : Use immunocompromised mice (e.g., Nude, SCID, or NOD-SCID mice), 6-8 weeks old.[8][9] Allow mice to acclimatize for at least one week before the experiment.
-
Cell Preparation : Harvest cells during their logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Implantation : Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Injection : Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[9]
-
Tumor Monitoring : Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization : Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 3: this compound Formulation and Administration
Note: this compound is insoluble in water.[1] Proper formulation is critical for in vivo studies.
Formulation 1 (PEG/Tween-based): [1][3]
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).[3]
-
For a 1 mL final solution, take the required volume of the DMSO stock.
-
Add 40% (v/v) PEG300 and mix until clear.[3]
-
Add 5% (v/v) Tween-80 and mix until clear.[3]
-
The mixed solution should be used immediately.[1]
Formulation 2 (SBE-β-CD-based): [3]
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
For the final formulation, mix 10% DMSO stock with 90% of the SBE-β-CD solution.[3] This method is suitable for formulating this compound for intravenous administration.[4][6]
Administration:
-
Administer this compound intravenously (IV) via the tail vein.[7]
-
Dosing schedules of 15 mg/kg daily or up to 120 mg/kg twice weekly have been reported as tolerated in mice.[7]
-
The vehicle control group should receive the same formulation without this compound.
Protocol 4: Efficacy and Pharmacodynamic Evaluation
-
Monitoring : Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint : The study endpoint can be defined by a specific tumor volume (e.g., 2000 mm³), a predetermined study duration, or signs of significant toxicity (e.g., >20% body weight loss).
-
Tissue Collection : At the end of the study, euthanize mice and collect tumors and other relevant tissues. Flash-freeze a portion of the tumor in liquid nitrogen for molecular analysis and fix the remainder in formalin for immunohistochemistry (IHC).
-
Efficacy Calculation : Calculate Tumor Growth Inhibition (TGI) using the formula:
-
% TGI = (1 - (ΔT / ΔC)) x 100
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
-
Pharmacodynamic (PD) Analysis : Use Western blotting on tumor lysates to assess target engagement.
Experimental Workflow Visualization
The diagram below outlines the typical workflow for a mouse xenograft study using this compound.
Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZ 6102 | Tankyrase | Tocris Bioscience [tocris.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound [openinnovation.astrazeneca.com]
- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for AZ6102 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ6102 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in various cancers, particularly colorectal cancer (CRC). These application notes provide detailed protocols for the in vivo administration of this compound, including dosage, formulation, and experimental design for efficacy studies in colorectal cancer xenograft models. The information herein is intended to guide researchers in the preclinical evaluation of this compound.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that PARsylate (add poly(ADP-ribose) chains to) Axin, leading to its ubiquitination and degradation. This destabilization of the destruction complex allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival.
This compound inhibits the catalytic activity of TNKS1 and TNKS2, thereby stabilizing Axin levels. This enhances the function of the β-catenin destruction complex, promoting β-catenin degradation and inhibiting Wnt pathway signaling. This mechanism of action makes this compound a promising therapeutic agent for cancers with aberrant Wnt pathway activation.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / Enzyme | IC₅₀ / GI₅₀ | Reference |
| TNKS1 Inhibition | Enzymatic Assay | <5 nM | [1] |
| TNKS2 Inhibition | Enzymatic Assay | <5 nM | [1] |
| Wnt Pathway Inhibition | TCF4 Reporter Assay | <5 nM | [1] |
| Anti-proliferative Activity | Colo320DM | ~40 nM | [1] |
| Anti-proliferative Activity | HCT-116 (β-catenin mutant) | No activity | [1] |
| Anti-proliferative Activity | MDA-MB-436 (BRCA mutant) | No activity | [1] |
Table 2: In Vivo Pharmacokinetics and Tolerability of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Tolerated Daily Dose | Up to 15 mg/kg | Intravenous (IV) | [1] |
| Tolerated Twice Weekly Dose | Up to 120 mg/kg | Intravenous (IV) | [1] |
| Clearance (25 mg/kg dose) | 24 mL/min·kg | Intravenous (IV) | N/A |
| Half-life (25 mg/kg dose) | 4 hours | Intravenous (IV) | N/A |
| Bioavailability | 12% | N/A | N/A |
| IV Formulation Concentration | Up to 20 mg/mL | Intravenous (IV) | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Note: The precise, clinically relevant intravenous formulation for this compound is not publicly available. The following protocol is a general guideline for preparing a small molecule inhibitor for in vivo studies and may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
5% Dextrose solution or Saline (0.9% NaCl), sterile
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution by vortexing.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle for intravenous injection consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% 5% Dextrose solution or Saline
-
-
Mix the vehicle components thoroughly by vortexing.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle solution to achieve the final desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL).
-
Vortex the final formulation thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the vehicle composition or lowering the final concentration).
-
The final formulation should be prepared fresh on the day of administration.
-
Protocol 2: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using the DLD-1 human colorectal adenocarcinoma cell line.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Materials and Reagents:
-
DLD-1 human colorectal adenocarcinoma cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (formulation vehicle without this compound)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture:
-
Culture DLD-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells every 2-3 days to maintain exponential growth.
-
-
Cell Preparation for Implantation:
-
When cells reach 70-80% confluency, harvest them using Trypsin-EDTA.
-
Wash the cells with PBS and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²)/2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound or vehicle control via intravenous injection (e.g., tail vein) according to the dosing schedule. Example treatment groups:
-
Group 1: Vehicle control, daily IV injection.
-
Group 2: this compound, 15 mg/kg, daily IV injection.
-
Group 3: this compound, 120 mg/kg, twice weekly IV injection.
-
-
Monitor the body weight of the mice and observe for any clinical signs of toxicity throughout the study.
-
-
Endpoint and Data Collection:
-
Continue treatment until the tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³) or for a specified duration.
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and record their final weight and volume.
-
Collect blood and tumor tissue for pharmacokinetic and pharmacodynamic analyses if required.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Safety and Tolerability
Continuous and complete inhibition of tankyrase activity may lead to on-target gastrointestinal (GI) toxicity due to the role of tankyrases in normal GI physiology.[1] Therefore, it is crucial to monitor animals closely for signs of toxicity, such as weight loss, diarrhea, and changes in behavior. The provided tolerated doses have been established in mice, but careful observation is warranted, especially with new formulations or in different animal models.[1]
Conclusion
This compound is a valuable tool for investigating the role of the Wnt/β-catenin pathway in cancer biology. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy and tolerability of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible preclinical data, which is essential for the further development of this promising therapeutic agent.
References
Application Notes and Protocols: AZ6102 Treatment of DLD-1 and Colo320DM Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for studying the effects of AZ6102, a potent Tankyrase 1 and 2 (TNKS1/2) inhibitor, on the human colorectal adenocarcinoma cell lines DLD-1 and Colo320DM. The protocols outlined below cover key experiments to assess the compound's efficacy and mechanism of action.
Introduction
This compound is a selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2][3][4][5] Inhibition of TNKS1/2 leads to the stabilization of Axin2, a key component of the β-catenin destruction complex.[1][3] This stabilization enhances the degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway, which is frequently dysregulated in colorectal cancers.[3][6]
The DLD-1 and Colo320DM cell lines are both derived from human colorectal adenocarcinomas but exhibit different genetic backgrounds and sensitivities to Wnt pathway inhibition.[7][8][9] DLD-1 cells have mutations in APC, KRAS, and p53.[7][10][11] The Colo320DM cell line is characterized by the presence of double minute chromosomes and is known to be highly dependent on β-catenin signaling due to an APC mutation, making it particularly sensitive to TNKS inhibitors.[9][12]
Data Presentation
The following tables summarize the reported quantitative data for this compound's activity in DLD-1 and Colo320DM cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| DLD-1 | Wnt Pathway Inhibition | IC50 | 5 nM | [2] |
| Colo320DM | Proliferation | GI50 | ~40 nM | [1][2] |
Table 2: this compound Target Inhibition
| Target | Assay Type | Endpoint | Value | Reference |
| TNKS1 | Enzymatic | IC50 | 3 nM | [13] |
| TNKS2 | Enzymatic | IC50 | 1 nM | [13] |
Mandatory Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable DLD-1 and Colo320DM cell cultures for subsequent experiments.
Materials:
-
DLD-1 (ATCC® CCL-221™) and Colo320DM (ATCC® CCL-220™) cell lines
-
DLD-1 Growth Medium: RPMI-1640 Medium (ATCC 30-2001) supplemented with 10% Fetal Bovine Serum (FBS)[14]
-
Colo320DM Growth Medium: RPMI-1640 Medium supplemented with 10% FBS[12]
-
0.25% (w/v) Trypsin-0.53mM EDTA solution[10]
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture cells in T-75 flasks with the appropriate complete growth medium.
-
Monitor cell confluency daily. DLD-1 cells are adherent and grow in a monolayer, while Colo320DM cells are also adherent with a rounded, refractile morphology.[7][8]
-
When cells reach 70-80% confluency, subculture them.
-
Aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate into new flasks at a recommended seeding density (e.g., 1-2 x 10^4 cells/cm² for DLD-1).[7]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of DLD-1 and Colo320DM cells and to calculate the GI50 value.
Materials:
-
DLD-1 and Colo320DM cells
-
Complete growth medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50.
Western Blot Analysis
Objective: To assess the effect of this compound on the Wnt signaling pathway by measuring the protein levels of Axin2 and β-catenin.
Materials:
-
DLD-1 and Colo320DM cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (anti-Axin2, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to a loading control like GAPDH.
Wnt/β-catenin Reporter Assay (TOP/FOPFlash)
Objective: To directly measure the transcriptional activity of the Wnt/β-catenin pathway following this compound treatment.
Materials:
-
DLD-1 and Colo320DM cells
-
24-well plates
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Lipofectamine or other transfection reagent
-
This compound stock solution
-
Dual-Luciferase Reporter Assay System
Protocol:
-
Seed cells in 24-well plates and allow them to attach overnight.
-
Co-transfect cells with either TOPFlash or FOPFlash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the TOPFlash and FOPFlash activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of Wnt pathway activation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of the TNKS1/2 inhibitor this compound on the DLD-1 and Colo320DM colorectal cancer cell lines. By following these methodologies, researchers can effectively characterize the compound's anti-proliferative activity and its mechanism of action through the inhibition of the Wnt/β-catenin signaling pathway.
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DLD-1 Cell Line: Applications and Insights of Colorectal Cancer Research [cytion.com]
- 8. cytion.com [cytion.com]
- 9. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DLD-1 Cell Line - Creative Biogene [creative-biogene.com]
- 11. DLD-1 Cells [cytion.com]
- 12. accegen.com [accegen.com]
- 13. file.medchemexpress.eu [file.medchemexpress.eu]
- 14. DLD-1. Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for the Intravenous Formulation of AZ6102
For Research, Scientific, and Drug Development Professionals
Introduction
AZ6102 is a potent and selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in the pathogenesis of various cancers, making TNKS inhibitors like this compound promising therapeutic agents.[2] The development of a stable and effective intravenous (IV) formulation is crucial for preclinical in vivo studies and potential clinical applications. These application notes provide detailed protocols for the formulation of this compound for intravenous injection, along with relevant physicochemical data and diagrams of the targeted signaling pathway.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for developing a suitable intravenous formulation.
| Property | Value | Reference |
| Molecular Weight | 428.53 g/mol | [1] |
| Chemical Formula | C25H28N6O | [1][3] |
| CAS Number | 1645286-75-4 | [1] |
| Appearance | Solid powder | [3] |
| Solubility | Water: InsolubleDMSO: 25 mg/mL (with sonication), 85 mg/mLDMF: 15 mg/mLEthanol: Insoluble | [1][3][4][5] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution) | 1 year at -80°C, 1 month at -20°C (in solvent) | [1] |
Wnt/β-catenin Signaling Pathway
This compound exerts its effects by inhibiting Tankyrase 1 and 2, which are involved in the degradation of Axin.[2] Inhibition of Tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This complex promotes the phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and the activation of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Formulation Protocols for Intravenous Injection
Two primary formulation strategies are presented below. The first is a research-grade formulation suitable for preclinical animal studies, while the second is a more clinically relevant formulation utilizing a cyclodextrin-based vehicle.
Protocol 1: Research-Grade Formulation for Preclinical Studies
This protocol is adapted from a commonly used vehicle for poorly soluble compounds in early-phase animal research.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% sodium chloride), sterile
Equipment:
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle:
-
In a sterile tube, combine the solvents in the specified ratios. For example, to prepare 1 mL of vehicle, add 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add 450 µL of sterile saline and vortex again.
-
-
Dissolve this compound in the vehicle:
-
Weigh the required amount of this compound powder.
-
Add the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., ≥ 2.5 mg/mL).[5]
-
Vortex vigorously until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[5]
-
The final solution should be clear.
-
Note: This formulation should be prepared fresh before each use. If not used immediately, store at 2-8°C for a short period. For longer storage, it is recommended to store aliquots at -20°C or -80°C, but stability should be verified.
Protocol 2: Clinically Relevant Formulation with Sulfobutylether-β-cyclodextrin (SBECD)
This protocol is based on information suggesting that this compound can be formulated in a clinically relevant intravenous solution using SBECD at pH 4.[1][2]
Materials:
-
This compound powder
-
Sulfobutylether-β-cyclodextrin (SBECD), sterile
-
Water for Injection (WFI), sterile
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment, sterile
-
Sodium hydroxide (NaOH) or other suitable base for pH adjustment, sterile
Equipment:
-
Sterile vials
-
pH meter
-
Stir plate and stir bar
-
Sterile filtration unit (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a 20% (w/v) SBECD solution in WFI:
-
In a sterile vial, dissolve the required amount of SBECD in WFI. For example, to prepare 10 mL of solution, dissolve 2 g of SBECD in 10 mL of WFI.
-
Stir until the SBECD is completely dissolved.
-
-
Adjust the pH of the SBECD solution to 4.0:
-
Use a calibrated pH meter to monitor the pH of the SBECD solution.
-
Slowly add sterile HCl solution to lower the pH to 4.0. If the pH drops too low, it can be adjusted with a sterile NaOH solution.
-
-
Add this compound to the pH-adjusted SBECD solution:
-
Sterile filter the final formulation:
-
Using a sterile syringe, draw up the this compound solution.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile final container.
-
Note: The stability of this formulation should be assessed under the intended storage conditions. The acceptable pH range for intravenous injections is broad, but formulations closer to physiological pH are generally better tolerated.[6]
Experimental Workflow for Formulation Development
The following diagram outlines a general workflow for the development and characterization of an intravenous formulation for a poorly soluble compound like this compound.
Caption: A generalized workflow for intravenous formulation development.
Quality Control and Characterization
All prepared formulations should undergo rigorous quality control testing to ensure their suitability for intravenous administration. Key parameters to assess include:
-
Appearance: The solution should be clear and free of visible particulate matter.
-
pH: The pH should be within the specified range for the formulation. The acceptable range for intravenous administration is generally between pH 2 and 11.[6]
-
Osmolality: The formulation should be isotonic or near-isotonic to minimize discomfort and potential for hemolysis. The acceptable range is typically 250-350 mOsm/kg.[6]
-
Drug Concentration (Assay): The concentration of this compound in the final formulation should be verified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Purity/Impurities: The formulation should be analyzed for the presence of any degradation products or impurities.
-
Sterility: The final formulation must be sterile.
-
Endotoxins: The formulation should be tested for bacterial endotoxins to ensure it is safe for intravenous injection.
Conclusion
The information and protocols provided in these application notes offer a comprehensive guide for the successful formulation of this compound for intravenous administration in a research setting. The choice of formulation will depend on the specific requirements of the study. For early preclinical work, the research-grade formulation may be sufficient, while the SBECD-based formulation represents a more clinically translatable approach. Adherence to proper aseptic techniques and thorough quality control are paramount to ensure the safety and efficacy of the prepared formulations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
Application Notes and Protocols: AZ6102 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ6102 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt signaling pathway.[1][2][3][4][5][6] The Wnt pathway is fundamental for embryonic development and adult tissue homeostasis, particularly in maintaining the stem cell niche.[4][5][6] In many organoid culture systems, especially those derived from intestinal and colorectal tissues, the activation of the Wnt pathway is essential for the self-renewal of stem cells and the propagation of the organoids.[5]
This compound inhibits the PARP activity of TNKS1/2, which leads to the stabilization of Axin proteins.[4] Axin is a crucial component of the β-catenin destruction complex. Its stabilization promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[4] This targeted inhibition of the Wnt pathway makes this compound a valuable tool for a range of applications in organoid research, from fundamental studies of tissue development to preclinical drug screening in cancer models.
Applications of this compound in Organoid Culture
The ability of this compound to modulate the Wnt signaling pathway opens up several key applications in the context of organoid culture systems:
-
Studying Wnt Signaling Dynamics: this compound can be utilized to precisely dissect the role of the Wnt pathway in organoid formation, maintenance, and differentiation. By inhibiting the pathway at a specific point, researchers can study the downstream consequences on cell fate decisions and tissue morphogenesis.
-
Inducing Organoid Differentiation: Many organoid protocols maintain a proliferative, stem-cell-rich state through the activation of the Wnt pathway. Treatment with this compound can be used to suppress this pro-proliferative signaling and induce differentiation of the organoid into more mature cell types, allowing for the study of differentiated cell functions and disease modeling.[7][8]
-
Cancer Organoid Research: The Wnt pathway is frequently hyperactivated in various cancers, particularly colorectal cancer (CRC).[2][7] Patient-derived cancer organoids provide a powerful platform for testing the efficacy of targeted therapies. This compound can be used to assess the dependency of cancer organoids on the Wnt pathway for survival and growth, and to screen for synergistic effects with other anti-cancer agents.[1][7][9]
-
Modeling Gastrointestinal Toxicity: As continuous inhibition of Tankyrase is associated with gastrointestinal toxicity, this compound can be used in intestinal organoid models to study the cellular and molecular mechanisms of this on-target toxicity, providing insights for the development of safer therapeutic strategies.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant Tankyrase inhibitors used in cell culture and organoid systems. This data provides a starting point for designing experiments with this compound in your organoid model of interest.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Wnt Pathway Inhibition IC50 | DLD-1 | 5 nM | [1][4][6] |
| Proliferation Inhibition GI50 | Colo320DM | ~40 nM | [2] |
| TNKS1 Enzymatic IC50 | - | 11 nM | [10][11][12][13] |
| TNKS2 Enzymatic IC50 | - | 4 nM | [10][11][12][13] |
Table 2: Exemplary Concentrations of Tankyrase Inhibitors in Organoid Culture
| Inhibitor | Organoid Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| C1 (TNKSi) | Colorectal Cancer | 0.195 nM - 50 nM | 6 days | Reduced viability, altered morphology, increased AXIN2 levels | [1][14] |
| C2 (TNKSi) | Colorectal Cancer | 30 nM | 24 hours | Delayed tumor formation in xenografts | [3][4] |
| G007-LK | Colorectal Cancer | 0.5 µM | 6 hours | Degradasome formation | [15] |
| XAV939 | Colorectal Cancer | 20 µM | 8 days | Rescued growth defects | [16] |
Experimental Protocols
Protocol 1: General Maintenance of Intestinal Organoids
This protocol provides a basic framework for the culture of human or mouse intestinal organoids. Specific media compositions may need to be optimized for your particular organoid line.
Materials:
-
Basement Membrane Extract (BME), such as Matrigel®
-
Advanced DMEM/F12 medium
-
HEPES buffer
-
GlutaMAX™
-
Penicillin-Streptomycin
-
N-2 Supplement
-
B-27 Supplement
-
N-Acetylcysteine
-
Human or mouse Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin1
-
Y-27632 (ROCK inhibitor)
-
Wnt3a-conditioned medium (optional, for some lines)
-
Pre-warmed cell culture plates (24-well or 48-well)
-
Sterile pipette tips and tubes
Procedure:
-
Media Preparation: Prepare complete intestinal organoid growth medium by supplementing Advanced DMEM/F12 with HEPES, GlutaMAX™, Penicillin-Streptomycin, N-2, B-27, N-Acetylcysteine, EGF, Noggin, and R-spondin1. The use of Wnt3a-conditioned medium may be required for robust growth of some organoid lines.[17]
-
Thawing Organoids: Rapidly thaw a cryovial of organoids in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 10 mL of basal medium. Centrifuge at 300 x g for 5 minutes.
-
Plating Organoids: Resuspend the organoid pellet in an appropriate volume of BME on ice. Plate droplets of the organoid-BME suspension into the center of pre-warmed culture wells.
-
Solidification and Feeding: Incubate the plate at 37°C for 15-30 minutes to solidify the BME. Gently add 500 µL (for 24-well plate) of complete organoid growth medium supplemented with Y-27632 (for the first 2-3 days after passaging).
-
Culture Maintenance: Change the medium every 2-3 days. Organoids are typically ready for passaging every 5-7 days.
Protocol 2: Treatment of Organoids with this compound
This protocol describes how to treat established organoids with this compound to study its effects on growth, differentiation, or other cellular processes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Established organoid cultures (from Protocol 1)
-
Complete organoid growth medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete organoid growth medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific organoid line and experimental question. A starting range could be from 1 nM to 1 µM.
-
Treatment: Remove the existing medium from the organoid cultures. Gently add the medium containing the desired concentration of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the organoids for the desired period. The duration of treatment will depend on the endpoint being measured. For acute effects on signaling pathways, a few hours may be sufficient. For effects on proliferation or differentiation, treatment may last for several days.[1]
-
Analysis: Following treatment, organoids can be harvested for various downstream analyses as described in Protocol 3.
Protocol 3: Assays to Evaluate the Effects of this compound
A variety of assays can be employed to quantify the response of organoids to this compound treatment.
A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
-
Treat organoids with a range of this compound concentrations in a 96-well plate format as described in Protocol 2.
-
After the desired incubation period (e.g., 6 days), equilibrate the plate to room temperature.
-
Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Mix well to lyse the organoids and release ATP.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values from the dose-response curves.[1]
B. Quantitative Real-Time PCR (qPCR) for Wnt Target Gene Expression
-
Harvest organoids treated with this compound or vehicle control.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for Wnt target genes (e.g., AXIN2, LGR5) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the relative gene expression changes using the ΔΔCt method.[1]
C. Immunofluorescence Staining for β-catenin Localization
-
Culture and treat organoids on chamber slides or in 96-well optical plates.
-
Fix the organoids with 4% paraformaldehyde (PFA).
-
Permeabilize the organoids with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against β-catenin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image the organoids using a confocal microscope to observe changes in β-catenin levels and its subcellular localization.[1]
D. Morphometric Analysis
-
Acquire brightfield or fluorescence images of organoids treated with different concentrations of this compound.
-
Use image analysis software (e.g., ImageJ) to quantify morphological parameters such as organoid size, circularity, and budding frequency.
-
Statistically analyze the changes in morphology to assess the phenotypic effects of this compound.[1][9]
Mandatory Visualizations
Caption: Mechanism of this compound action on the Wnt signaling pathway.
Caption: Experimental workflow for assessing this compound effects on organoids.
References
- 1. 3D imaging of colorectal cancer organoids identifies responses to Tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lineage reversion drives WNT independence in intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Wnt signaling pathway activation on the efficient generation of bovine intestinal organoids [e-jarb.org]
- 6. Targeted inhibition of Wnt signaling with a Clostridioides difficile toxin B fragment suppresses breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct CRC-associated Apc mutations dictate response to Tankyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal organoids as tools for enriching and studying specific and rare cell types: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
- 11. XAV-939 | NVP-XAV939 | Tankyrase | TNKS inhibitor | TargetMol [targetmol.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. stemcell.com [stemcell.com]
- 14. researchgate.net [researchgate.net]
- 15. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. hubrecht.eu [hubrecht.eu]
Troubleshooting & Optimization
AZ6102 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with AZ6102, a potent Tankyrase (TNKS) 1/2 inhibitor. Below are troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is soluble in DMSO up to 85 mg/mL (198.35 mM).[3] For optimal results, it is crucial to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[2][3]
Q2: My this compound is not fully dissolving in DMSO, or it precipitated out of solution. What should I do?
A2: If you experience difficulty dissolving this compound or notice precipitation, gentle heating and/or sonication can aid dissolution.[2] Heating the solution to 37°C or using an ultrasonic bath can help overcome solubility barriers.[1] Ensure your DMSO is not old or exposed to moisture, as this is a common cause of reduced solubility.[3]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: this compound is practically insoluble in water and ethanol.[3] Direct dissolution in aqueous buffers like PBS is not recommended. For cell-based assays, a common practice is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. A mixture of DMF and PBS (pH 7.2) at a 1:2 ratio has been reported to solubilize this compound at 0.3 mg/mL.[1][5]
Q4: What are the storage recommendations for this compound stock solutions?
A4: Aliquot your stock solution to avoid repeated freeze-thaw cycles. For long-term storage, solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[1][3]
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 85 | 198.35 | Fresh, anhydrous DMSO is recommended.[3] Ultrasonic assistance may be needed.[2] |
| DMSO | 25 | 58.34 | Requires sonication.[2] |
| DMSO | 21.43 | 50 | |
| DMSO | 10 | ||
| DMF | 15 | ||
| DMF:PBS (pH 7.2) (1:2) | 0.3 | ||
| Water | Insoluble | ||
| Ethanol | Insoluble |
In Vivo Formulations
For animal studies, several formulations have been developed to improve the bioavailability of this compound.
| Protocol | Formulation | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.83 mM)[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.83 mM)[2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.83 mM)[2] |
| 4 | SBECD as an excipient at pH 4 | 20 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: 428.53)
-
Anhydrous DMSO
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need 4.285 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or gently warm the solution to 37°C.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][3]
Protocol 2: Preparation of an In Vivo Formulation (using PEG300 and Tween-80)
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the solvents sequentially in the following order: 10% DMSO (from your stock), 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
For example, to prepare 1 mL of the final formulation:
-
Add 100 µL of a 25 mg/mL this compound in DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
This protocol should yield a clear solution with a final this compound concentration of ≥ 2.5 mg/mL.[2] The mixed solution should be used immediately for optimal results.[3]
Visualizations
This compound Mechanism of Action in the Wnt Signaling Pathway
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
This compound Solubility Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting common this compound solubility issues.
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a concentrated this compound stock solution.
References
potential off-target effects of AZ6102
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AZ6102.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
A1: this compound is a potent inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1][2][3][4] Its mechanism of action involves the inhibition of the Wnt signaling pathway through the stabilization of Axin.[1][5]
Q2: What is the known selectivity profile of this compound?
A2: this compound has been shown to be highly selective for TNKS1/2 over other members of the PARP (poly(ADP-ribose) polymerase) family. It demonstrates over 100-fold selectivity against PARP1, PARP2, and PARP6.[2][3][5][6]
Q3: Has a broad kinase panel screen (kinome scan) been performed for this compound?
A3: Based on publicly available information, a comprehensive kinase panel screen for this compound has not been published. Therefore, its activity against a wide range of kinases is not fully characterized in the public domain.
Q4: What are the potential, uncharacterized off-target effects of this compound?
A4: While this compound is highly selective within the PARP family, like many small molecule inhibitors, there is a potential for off-target effects on other proteins, including kinases.[7][8] Without a broad kinase screen, any such effects are currently unknown. Researchers should consider performing their own selectivity profiling if there are concerns about off-target activities in their specific experimental system.
Q5: My experimental results with this compound are unexpected. Could this be due to off-target effects?
A5: Unexpected results could arise from several factors, including on-target effects in a novel context, experimental variability, or potential off-target effects. To investigate the possibility of off-target effects, consider the following:
-
Dose-response analysis: Do the unexpected effects occur at concentrations significantly higher than the IC50 for TNKS1/2 inhibition? Off-target effects often manifest at higher concentrations.
-
Use of a structurally distinct TNKS inhibitor: If a different, structurally unrelated TNKS inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Cell line characterization: Ensure your cell line is sensitive to Wnt pathway inhibition as expected. For example, this compound inhibits the proliferation of Colo320DM cells but not the β-catenin mutant cell line HCT-116.[1]
-
Direct off-target assessment: If you have access to the necessary resources, you can perform a kinase panel screen to directly assess the selectivity of this compound.
Q6: Are there any known on-target toxicities associated with TNKS inhibition?
A6: Yes, continuous and complete inhibition of Tankyrase activity is expected to result in on-target gastrointestinal (GI) toxicity.[1] This is because Tankyrases are important for normal GI physiology.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected phenotype observed in cells treated with this compound | 1. On-target effect in a novel biological context.2. Off-target effect.3. Cell line-specific response. | 1. Confirm Wnt pathway inhibition (e.g., by measuring Axin2 levels).2. Perform a dose-response experiment to see if the phenotype is observed at concentrations consistent with TNKS inhibition.3. Test a structurally unrelated TNKS inhibitor to see if it recapitulates the phenotype.4. Profile your cell line for mutations in the Wnt pathway. |
| Discrepancy between in-vitro and in-vivo results | 1. Pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound.2. On-target toxicity.3. Off-target effects in a whole organism. | 1. Review the known pharmacokinetic data for this compound. It has a reported half-life of 4 hours in mice.[2]2. Consider the dosing schedule, as continuous inhibition can lead to GI toxicity.[1]3. If off-target effects are suspected, further in-vivo studies with careful toxicity monitoring are needed. |
| No effect of this compound in a Wnt-driven cancer cell line | 1. Cell line may have mutations downstream of the β-catenin destruction complex.2. Poor membrane permeability or high efflux in the specific cell line. | 1. This compound is not effective in cell lines with β-catenin mutations, such as HCT-116.[1] Sequence key Wnt pathway components in your cell line.2. While this compound has low Caco2 efflux, specific cell lines might have unique transporter expression.[5] |
Data Presentation
Table 1: Selectivity Profile of this compound against PARP Family Enzymes
| Target | IC50 (nM) |
| TNKS1 | 3 |
| TNKS2 | 1 |
| PARP1 | 2000 |
| PARP2 | 500 |
| PARP6 | >3000 |
Data compiled from multiple sources.[3][4][6]
Experimental Protocols
Protocol: In-Vitro Kinase Inhibitor Selectivity Profiling (General)
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor like this compound against a panel of kinases. This is a representative protocol and may need to be adapted based on the specific kinase and assay platform.
1. Reagents and Materials:
-
Kinase panel (recombinant purified kinases)
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
-
Plate reader or scintillation counter compatible with the detection method
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed to generate a dose-response curve.
-
Kinase Reaction Preparation:
-
Add assay buffer to the wells of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the specific peptide substrate for the kinase being tested.
-
Add the recombinant kinase to each well to initiate the pre-incubation.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final concentration of ATP should be at or near the Km for each specific kinase to ensure physiological relevance.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time will depend on the specific kinase and its activity.
-
Detection:
-
Stop the kinase reaction according to the assay kit instructions.
-
Add the detection reagent. This reagent will measure the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Incubate as required by the detection method.
-
-
Data Acquisition: Read the plate using a plate reader (luminescence, fluorescence) or scintillation counter (radioactivity).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Visualizations
Caption: this compound mechanism of action and selectivity.
Caption: Experimental workflow for kinase inhibitor profiling.
References
- 1. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pelagobio.com [pelagobio.com]
- 8. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZ6102 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the tankyrase inhibitor AZ6102 in animal models. The information provided is intended to help minimize and manage potential toxicities associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. By inhibiting TNKS1/2, this compound modulates the Wnt signaling pathway. This pathway is crucial for embryonic development and adult tissue homeostasis. In the context of oncology, mutations in Wnt pathway components can lead to constitutive activation of the pathway, promoting cell proliferation. This compound's inhibition of TNKS1/2 leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, thereby reducing the transcription of Wnt target genes.[1][2]
Q2: What is the primary on-target toxicity associated with this compound in animal models?
The primary on-target toxicity of this compound is gastrointestinal (GI). Tankyrases are important for the normal physiology and maintenance of the intestinal epithelium.[2] Continuous and complete inhibition of tankyrase activity is expected to result in GI toxicity. This is a class effect for potent Wnt signaling inhibitors.
Q3: What are the reported tolerated doses and schedules for this compound in mice?
Tolerated intravenous (IV) doses and schedules for this compound in mice have been identified and include:
It is crucial to note that tolerability can be strain and substrain dependent, and careful monitoring is always recommended when initiating in vivo studies.
Troubleshooting Guide: Managing Gastrointestinal Toxicity
Q4: My mice are experiencing weight loss and diarrhea after this compound administration. What should I do?
Weight loss and diarrhea are expected clinical signs of this compound-induced gastrointestinal toxicity. Here is a stepwise approach to manage this issue:
-
Confirm Dosing and Formulation: Double-check your calculations for dose and the stability and concentration of your formulation.
-
Increase Monitoring Frequency: Monitor the animals at least twice daily for clinical signs, including body weight, fecal consistency, and general appearance (e.g., ruffled fur, hunched posture).
-
Implement Supportive Care:
-
Hydration: Provide supplemental hydration with subcutaneous injections of sterile, warmed (37°C) 0.9% saline or 5% dextrose in saline. The volume can be 1-2 mL per 25g mouse, administered once or twice daily depending on the severity of dehydration.
-
Nutritional Support: Provide a highly palatable and easily digestible moistened diet or a gel-based nutritional supplement.
-
-
Consider Dose Modification: If toxicity is severe (e.g., >15-20% body weight loss), consider reducing the dose or the frequency of administration in your next cohort of animals.
-
Evaluate GI Transit Time: To quantify the diarrheal phenotype, you can measure the gastrointestinal transit time using a non-absorbable marker like carmine red.
Q5: What histopathological changes should I expect to see in the intestines of mice treated with this compound?
Based on studies with other tankyrase inhibitors, you can expect to see dose-dependent changes in the small intestine, and to a lesser extent, the large intestine. At tolerated doses, these changes are generally reversible.
Expected Histopathological Findings in the Small Intestine:
-
Mild to Moderate Toxicity: Villus blunting, epithelial degeneration, and mild inflammation in the lamina propria and submucosa (enteritis).[3]
-
Severe Toxicity: More extensive villus loss, mucosal necrosis and ulceration, and the presence of fibrinonecrotic luminal debris.[3]
These toxicities have been shown to be reversible after cessation of treatment, with evidence of crypt and villus regeneration.[3]
Quantitative Data Summary
The following table summarizes the expected toxicity profile of a representative tankyrase inhibitor, G-631, in mice, which is expected to be similar to this compound.
| Dose Level | Clinical Signs | Key Histopathological Findings (Small Intestine) | Reversibility (after 14-day recovery) |
| 25 mg/kg/day | Well-tolerated, no significant clinical signs or body weight changes.[4][5] | Minimal to mild villus blunting, epithelial degeneration, and mild inflammation.[4][5] | Fully reversible.[3][4] |
| 100 mg/kg/day | Morbidity and mortality observed.[4][5] | Extensive villus loss, mucosal necrosis/ulceration, and fibrinonecrotic luminal debris.[4][5] | Partially reversible, with evidence of regeneration but also some residual scarring and inflammation.[3][4] |
Detailed Experimental Protocols
Protocol 1: Formulation of this compound for Intravenous Administration
This compound can be formulated for intravenous administration using sulfobutylether-β-cyclodextrin (SBECD) as an excipient.
Materials:
-
This compound powder
-
Captisol® (sulfobutylether-β-cyclodextrin)
-
Sterile water for injection
-
Sterile 0.9% saline
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Prepare a 20% (w/v) solution of SBECD in sterile water for injection.
-
Slowly add the this compound powder to the SBECD solution while stirring to create a suspension.
-
Adjust the pH of the solution to approximately 4.0 using 0.1 N HCl or 0.1 N NaOH as needed.
-
Continue to stir the solution until the this compound is completely dissolved.
-
Perform a final sterile filtration of the solution using a 0.22 µm filter into a sterile vial.
-
The final formulation can be diluted with sterile 0.9% saline to the desired final concentration for injection.
Protocol 2: Monitoring Gastrointestinal Toxicity in Mice
Clinical Monitoring:
-
Record the body weight of each animal daily.
-
Observe the animals twice daily for clinical signs of toxicity, including:
-
General appearance: Ruffled fur, hunched posture, lethargy.
-
Fecal consistency: Note the presence of loose stools or diarrhea. A semi-quantitative scoring system can be used (e.g., 0 = normal, 1 = soft, 2 = loose, 3 = watery).
-
Dehydration: Assess for signs of dehydration such as sunken eyes and skin tenting.
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the entire gastrointestinal tract.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and prepare 5 µm sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope for the changes described in Q5.
Visualizations
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Tankyrases maintain homeostasis of intestinal epithelium by preventing cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
improving AZ6102 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the bioavailability of AZ6102 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical models?
A1: The oral bioavailability of this compound has been reported as moderate, with values of 12% in mice and 18% in rats.[1][2][3]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is soluble in DMSO.[1][4] One supplier suggests a solubility of up to 85 mg/mL in fresh DMSO, noting that moisture absorption by DMSO can reduce solubility.[3] Another indicates a solubility of 25 mg/mL in DMSO with the need for ultrasonic assistance.[4] It is poorly soluble in water and ethanol.[3]
Q3: Can this compound be formulated for intravenous administration?
A3: Yes, this compound can be formulated for intravenous (IV) administration. It has been successfully formulated in a clinically relevant intravenous solution at 20 mg/mL.[2][5][6]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2][4] Inhibition of the PARP catalytic domain of tankyrases leads to the stabilization of Axin, which in turn inhibits the canonical Wnt signaling pathway.[1][5][6]
Troubleshooting Guide
Issue: Low or Variable Exposure After Oral Administration
This is a common challenge given the moderate oral bioavailability of this compound. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in GI Tract | - Vehicle Optimization: Experiment with different formulation vehicles to enhance solubility. Consider lipid-based systems or amorphous solid dispersions.[7][8] - Particle Size Reduction: Reducing the particle size of the this compound powder can increase its surface area and improve dissolution rate.[9][10] |
| First-Pass Metabolism | - Route of Administration: If oral administration proves consistently challenging, consider alternative routes such as intravenous (IV) injection to bypass first-pass metabolism. This compound has been successfully formulated for IV use.[2][5][11] |
| Formulation Instability | - Fresh Preparations: Always prepare formulations fresh before each experiment. - Solubility Checks: Visually inspect the formulation for any precipitation before administration. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| TNKS1 | 3[1][2] |
| TNKS2 | 1[1][4] |
| Wnt Pathway (DLD-1 cells) | 5[1][2][5][6] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Clearance (mL/min·kg) | Half-life (h) |
| Mouse | IV | 25 | - | 24[3] | 4[3] |
| Mouse | Oral | - | 12[1][2][3] | - | - |
| Rat | Oral | - | 18[1][2][3] | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is adapted from general recommendations for poorly soluble compounds and specific information on this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil (optional vehicle)
-
SBE-β-CD (optional vehicle)
Procedure:
-
Weigh the required amount of this compound powder.
-
To prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: a. Dissolve the this compound powder in DMSO first. Use sonication if necessary to aid dissolution.[4] b. Add PEG300 and mix thoroughly. c. Add Tween-80 and mix until the solution is clear. d. Finally, add the saline to reach the final volume.[4]
-
Alternative Formulations:
-
Ensure the final solution is clear and free of precipitation before administration.
Protocol 2: In Vivo Bioavailability Study Design (Rodent Model)
This protocol outlines a basic design for assessing the oral bioavailability of a novel this compound formulation.
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old).
Experimental Groups:
-
Group 1 (IV): Administer this compound intravenously at a suitable dose (e.g., 5-10 mg/kg) to determine the plasma concentration-time profile for 100% bioavailability.
-
Group 2 (Oral): Administer the test formulation of this compound orally via gavage at a higher dose (e.g., 25-50 mg/kg) to account for incomplete absorption.
Procedure:
-
Fast animals overnight prior to dosing, with free access to water.[12]
-
Administer the respective formulations to each group.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein).[12]
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), for both IV and oral routes.
-
Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Experimental workflow for determining oral bioavailability.
Caption: Simplified signaling pathway for this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. tandfonline.com [tandfonline.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [openinnovation.astrazeneca.com]
- 12. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of TNKS with AZ6102
Welcome to the technical support center for AZ6102, a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete and reliable inhibition of TNKS in your experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor that targets the catalytic activity of both Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2] By inhibiting TNKS, this compound prevents the PARsylation of target proteins. A key substrate of TNKS in the Wnt/β-catenin signaling pathway is AXIN.[2] PARsylation of AXIN targets it for ubiquitination and subsequent proteasomal degradation.[2] Therefore, inhibition of TNKS by this compound leads to the stabilization of AXIN protein levels.[1][3] Increased AXIN levels enhance the assembly and activity of the β-catenin destruction complex, which leads to the phosphorylation and degradation of β-catenin.[4] This ultimately results in the suppression of Wnt/β-catenin signaling, a pathway often dysregulated in cancer.[2]
Q2: What is the recommended working concentration for this compound in cell culture?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, a general starting range for cellular assays is between 50 nM and 500 nM.[5] For example, in DLD-1 cells, this compound has been shown to inhibit the Wnt pathway with an IC50 of 5 nM.[3] In Colo320DM cells, it inhibits proliferation with a GI50 of approximately 40 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How can I confirm that this compound is effectively inhibiting TNKS in my cells?
A3: The most direct way to confirm TNKS inhibition is to assess the stabilization of its substrate, AXIN2. This is typically done by Western blotting. Following treatment with this compound, you should observe a dose- and time-dependent increase in AXIN2 protein levels.[1] Another downstream marker of TNKS inhibition and subsequent Wnt pathway suppression is a decrease in the levels of active (non-phosphorylated) β-catenin.
Q4: Is this compound selective for TNKS1/2?
A4: Yes, this compound is a highly selective inhibitor of TNKS1 and TNKS2. It exhibits over 100-fold selectivity against other PARP family members, including PARP1.[3] In in vitro assays, the IC50 values for other PARPs are significantly higher than for TNKS1/2. For instance, the IC50 for PARP1 is 1600 nM and for PARP2 is 990 nM, while no activity was detected against PARP3, PARP4, and PARP10.[5]
Q5: How should I prepare this compound for in vitro experiments?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vitro experiments, this stock solution is then further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Even with a potent inhibitor like this compound, achieving complete and consistent TNKS inhibition can sometimes be challenging. This guide addresses common issues that may arise during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No increase in AXIN2 levels after this compound treatment. | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Short treatment duration: The incubation time may not be sufficient for AXIN2 to accumulate. 3. Poor compound stability or activity: The this compound stock solution may have degraded. 4. Cell line specific factors: Some cell lines may have inherent resistance mechanisms or lower dependence on the Wnt pathway.[6] 5. Technical issues with Western blotting: Problems with antibody quality, protein extraction, or transfer can lead to inaccurate results. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10 nM to 1 µM) to determine the optimal dose for your cell line. 2. Conduct a time-course experiment: Treat cells for different durations (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for AXIN2 stabilization. 3. Prepare fresh this compound stock solution: Always use a freshly prepared stock solution or one that has been stored properly at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 4. Confirm Wnt pathway activity: Ensure your cell line has an active Wnt pathway. You can test other Wnt pathway inhibitors as positive controls. 5. Optimize Western blot protocol: Use a validated AXIN2 antibody, ensure complete cell lysis, and verify efficient protein transfer. |
| Incomplete inhibition of downstream Wnt signaling (e.g., no change in β-catenin levels). | 1. Insufficient TNKS inhibition: The this compound concentration or treatment time may not be sufficient to fully stabilize AXIN2 and trigger β-catenin degradation. 2. Mutations downstream of the destruction complex: Some cell lines may have mutations in β-catenin (e.g., at the phosphorylation sites) that make it resistant to degradation, even with a functional destruction complex.[1] 3. Parallel signaling pathways: Other signaling pathways may be compensating for the inhibition of Wnt signaling.[6] | 1. Increase this compound concentration and/or treatment time: Based on dose-response and time-course experiments, use conditions that lead to maximal AXIN2 stabilization. 2. Check the mutation status of your cell line: Verify the genetic background of your cells, particularly for mutations in CTNNB1 (the gene encoding β-catenin). 3. Consider combination therapies: In some contexts, combining TNKS inhibitors with inhibitors of other pathways (e.g., MEK, PI3K, or EGFR) may be more effective.[6] |
| Unexpected cytotoxicity or off-target effects. | 1. High this compound concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. 2. Prolonged treatment: Continuous and complete inhibition of tankyrase activity can lead to on-target gastrointestinal toxicity in vivo, and prolonged high-dose treatment in vitro may also have adverse effects.[1] 3. Cell line sensitivity: Some cell lines may be more sensitive to TNKS inhibition or potential off-target effects. | 1. Perform a cytotoxicity assay: Use assays like MTT or CellTiter-Glo to determine the cytotoxic concentration of this compound in your cell line and work below this concentration. 2. Optimize treatment duration: Use the shortest treatment time that achieves the desired biological effect. 3. Test in multiple cell lines: If possible, confirm your findings in different cell lines to ensure the observed effects are not cell-type specific. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / Target | IC50 / GI50 | Reference |
| Wnt Pathway Inhibition | DLD-1 | 5 nM | [3] |
| Cell Proliferation | Colo320DM | ~40 nM | [1] |
| Enzymatic Assay | TNKS1 | <5 nM | [1] |
| Enzymatic Assay | TNKS2 | <5 nM | [1] |
Table 2: Selectivity Profile of this compound Against Other PARP Family Members
| Target | IC50 (nM) | Reference |
| PARP1 | 1600 | [5] |
| PARP2 | 990 | [5] |
| PARP14 | 3400 | [5] |
| PARP15 | 25600 | [5] |
| PARP3, PARP4, PARP10 | No activity detected | [5] |
Detailed Experimental Protocols
Protocol 1: Western Blotting for AXIN2 and TNKS1/2 Stabilization
This protocol describes how to assess the stabilization of AXIN2 and changes in TNKS1/2 protein levels following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-AXIN2, anti-TNKS1/2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Include a DMSO-only vehicle control.
-
Replace the medium with the this compound-containing medium or vehicle control and incubate for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AXIN2, anti-TNKS1/2, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability and for establishing a dose-response curve.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide range of concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50/IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for assessing TNKS inhibition by this compound.
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating AZ6102 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of AZ6102, a potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). This compound functions by stabilizing Axin2, a key component of the β-catenin destruction complex, thereby inhibiting Wnt signaling. This guide offers a comparative analysis of this compound against other common tankyrase inhibitors and details key experimental protocols to assess its efficacy.
Comparative Efficacy of Tankyrase Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized tankyrase inhibitors.
| Compound | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Wnt Signaling Inhibition (IC50) | Key Cellular Effects |
| This compound | TNKS1/2 | 11 nM[1] | 4 nM[1] | ~5 nM (DLD-1 cells) | Stabilizes Axin2, inhibits proliferation of Wnt-dependent cell lines. |
| XAV939 | TNKS1/2 | 11 nM[1] | 4 nM[1] | ~40 nM | Stabilizes Axin, stimulates β-catenin degradation.[1] |
| G007-LK | TNKS1/2 | 46 nM[2] | 25 nM[2] | Potent inhibitor in HEK293 cells | Reduces Wnt/β-catenin signaling and tumor growth in APC-mutant CRC xenografts.[2][3] |
| IWR-1 | TNKS1/2 | 131 nM[4] | 56 nM[4] | 180 nM[5] | Promotes β-catenin phosphorylation by stabilizing the Axin-scaffolded destruction complex.[5] |
Visualizing the Wnt Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism by which this compound inhibits this pathway.
Caption: Wnt signaling pathway and the inhibitory mechanism of this compound.
Key Experimental Protocols for Target Engagement Validation
Western Blot for Axin2 Stabilization
This protocol is designed to qualitatively and quantitatively assess the stabilization of Axin2 protein in response to this compound treatment, a direct pharmacodynamic biomarker of target engagement.
Experimental Workflow:
Caption: Western blot workflow for Axin2 stabilization.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed colorectal cancer cell lines with active Wnt signaling (e.g., DLD-1 or SW480) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Axin2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[6][7][8]
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the Axin2 band intensity to a loading control (e.g., GAPDH or β-actin) to compare protein levels across different treatments.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Caption: CETSA workflow for target engagement.
Detailed Protocol:
-
Cell Treatment:
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[9][10]
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[10]
-
-
Separation and Analysis:
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and analyze the protein levels of Tankyrase-1 and/or Tankyrase-2 by Western blotting as described in the previous protocol.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
Wnt/β-catenin Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin signaling pathway, providing a functional readout of this compound's inhibitory effect.
Experimental Workflow:
Caption: Wnt reporter assay workflow.
Detailed Protocol:
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[11][12][13]
-
-
Cell Treatment:
-
After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned media (to activate the pathway) and a serial dilution of this compound or a vehicle control.
-
-
Luciferase Assay:
-
After an additional 24-48 hours of incubation, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[12]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of Wnt signaling for each concentration of this compound relative to the Wnt3a-stimulated control.
-
Determine the IC50 value of this compound for Wnt pathway inhibition by fitting the data to a dose-response curve.
-
Conclusion
The validation of this compound target engagement in a cellular context is crucial for understanding its mechanism of action and for its further development as a therapeutic agent. The combination of direct binding assays like CETSA with pharmacodynamic and functional assays such as Western blotting for Axin2 stabilization and Wnt reporter assays provides a robust and comprehensive approach to confirm that this compound effectively engages its targets, TNKS1 and TNKS2, and inhibits the Wnt signaling pathway in cells. This guide provides the necessary framework and detailed protocols for researchers to objectively assess the performance of this compound and compare it with other tankyrase inhibitors.
References
- 1. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Wnt Antagonist I, IWR-1- endo [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. origene.com [origene.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. 2.9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 11. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 12. Wnt Reporter Activity Assay [bio-protocol.org]
- 13. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of AZ6102 and XAV939 in the Inhibition of the Wnt Signaling Pathway
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the accurate interpretation of experimental results and the advancement of therapeutic strategies targeting the Wnt signaling pathway. This guide provides an objective comparison of two widely used tankyrase inhibitors, AZ6102 and XAV939, with a focus on their performance, specificity, and supporting experimental data.
The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Both this compound and XAV939 are small molecule inhibitors that function by targeting tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and are responsible for the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrases, both compounds lead to the stabilization of Axin, which in turn promotes the degradation of β-catenin and suppresses Wnt-dependent transcription.
Mechanism of Action: A Shared Target with Different Specificities
Both this compound and XAV939 inhibit the Wnt signaling pathway by targeting the catalytic activity of tankyrase enzymes. This inhibition leads to an accumulation of Axin, a scaffold protein that facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin. In the absence of Wnt signaling, this process is active, keeping cytoplasmic β-catenin levels low. When Wnt signaling is aberrantly activated, the destruction complex is inhibited, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that drive cell proliferation. By stabilizing Axin, both this compound and XAV939 effectively restore the function of the β-catenin destruction complex, thereby inhibiting the pathway.[1][2]
References
A Comparative Analysis of AZ6102 and Other Tankyrase Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy with Supporting Experimental Data.
Tankyrase (TNKS) enzymes, comprising TNKS1 and TNKS2, have emerged as promising therapeutic targets in oncology. These enzymes are key regulators of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer. Inhibition of tankyrase leads to the stabilization of AXIN proteins, essential components of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, a critical mediator of Wnt signaling, thereby inhibiting cancer cell proliferation. AZ6102 is a potent and selective inhibitor of both TNKS1 and TNKS2. This guide provides a comparative overview of the efficacy of this compound against other notable tankyrase inhibitors, supported by experimental data.
Quantitative Efficacy Comparison of Tankyrase Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized tankyrase inhibitors against TNKS1, TNKS2, and their effect on Wnt pathway-dependent cell lines.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Wnt Pathway Inhibition IC50 (nM) | Cell Proliferation GI50 (nM) | Cell Line | Key Characteristics |
| This compound | 3[1][2] | 1[1][2] | <5[3][4] | ~40[3][4] | Colo320DM | Potent dual inhibitor with high selectivity over other PARP family enzymes.[1][3] |
| XAV939 | 11[5][6][7][8] | 4[5][6][7][8] | - | - | DLD-1 | A well-established tool compound for studying Wnt signaling.[5][8] |
| G007-LK | 46[9][10][11][12] | 25[9][10][11][12] | 50 (cellular IC50)[9][11] | - | COLO-320DM | Potent and selective, with a favorable pharmacokinetic profile in mice.[9][11] |
| E7449 (Stenoparib) | ~50[13][14][15] | ~50[13][14][15] | - | - | SW480 | Dual inhibitor of PARP1/2 and TNKS1/2.[13][16][17] |
| STP1002 (Basroparib) | 29.94[18] | 3.68[18] | 8.3[19] | - | APC-mutated CRC lines | Orally active and selective, with demonstrated preclinical antitumor efficacy.[18][19] |
| OM-153 | 13[20][21][22] | 2[20][21][22] | 0.63[20][21] | 10[20][21] | COLO 320DM | Potent and orally active with a favorable ADME profile.[20] |
| NVP-TNKS656 | - | 6 | 3.5 | - | HEK293 (reporter assay) | Highly potent and selective for TNKS2 over PARP1 and PARP2. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TNKS1/2 Enzymatic Assay (In Vitro)
This assay measures the ability of a compound to inhibit the auto-poly-ADP-ribosylation (PARsylation) activity of recombinant tankyrase enzymes.
-
Principle: The assay quantifies the incorporation of radiolabeled or biotinylated NAD+ onto the tankyrase enzyme itself. A reduction in signal indicates inhibition of enzymatic activity.
-
Materials:
-
Recombinant human TNKS1 or TNKS2 protein.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Bis-Tris propane, pH 7.0) containing DTT or TCEP, MgCl2, and a detergent like Tween-20 or Triton X-100.[1]
-
NAD+ Substrate Mix: A mixture of unlabeled NAD+, ³H-labeled NAD+ or biotin-NAD+.[1]
-
Test Compounds (e.g., this compound): Serially diluted in DMSO.
-
Scintillation Proximity Assay (SPA) beads or Streptavidin-coated plates.
-
Microplate reader (scintillation counter or luminometer).
-
-
Procedure:
-
Add the assay buffer containing the recombinant TNKS enzyme to the wells of a 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Initiate the enzymatic reaction by adding the NAD+ substrate mix.
-
Incubate the plate at room temperature for a defined period (e.g., 20 hours).
-
Stop the reaction and add SPA beads (for ³H-NAD+) or transfer to a streptavidin-coated plate (for biotin-NAD+).
-
Read the signal on a suitable microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Wnt/β-catenin Signaling Reporter Assay
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Principle: Cells are transfected with a reporter plasmid containing a TCF/LEF responsive element upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified.
-
Materials:
-
A suitable cell line, such as HEK293 or DLD-1.[9]
-
TOPFlash (TCF/LEF-Firefly luciferase) reporter plasmid and a control plasmid (e.g., pRL-SV40-Renilla luciferase) for normalization.[9]
-
Transfection reagent (e.g., TransIT-2020).[9]
-
Wnt pathway agonist (e.g., Wnt3a conditioned media or LiCl).
-
Test Compounds (e.g., this compound).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with the TOPFlash and control plasmids.
-
After transfection, treat the cells with the Wnt agonist and serially diluted test compounds.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Calculate the IC50 values based on the inhibition of luciferase activity.
-
Western Blot Analysis for Protein Stabilization
This technique is used to detect changes in the protein levels of key Wnt pathway components, such as AXIN2 and β-catenin, following treatment with a tankyrase inhibitor.
-
Principle: Tankyrase inhibition prevents the PARsylation and subsequent degradation of AXIN2, leading to its accumulation. Increased AXIN2 levels enhance the degradation of β-catenin. Western blotting is used to visualize these changes in protein abundance.
-
Materials:
-
Colorectal cancer cell line (e.g., SW480 or DLD-1).
-
Test Compounds (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies:
-
Rabbit anti-AXIN2
-
Mouse anti-β-catenin
-
Rabbit anti-Tankyrase 1/2
-
Mouse anti-β-Actin (as a loading control)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the test compound for various time points (e.g., 6, 12, 24, 48 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein levels.
-
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of tankyrase inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Human colorectal cancer cell line (e.g., COLO-320DM).
-
Matrigel.
-
Test Compound (e.g., this compound) formulated for in vivo administration (e.g., intravenous or oral).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound at a specified dose and schedule (e.g., daily intraperitoneal or oral administration).
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Visualizations
Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.
Experimental Workflow for TNKS Inhibitor Screening
Caption: A typical workflow for the screening and validation of tankyrase inhibitors.
References
- 1. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Wnt Reporter Activity Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. cloud-clone.com [cloud-clone.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Figure 6, Screening flow chart - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZ6102 and Other PARP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of AZ6102 with other prominent PARP inhibitors, supported by experimental data. This document delves into the nuanced differences in their mechanisms of action and inhibitory activities, offering a comprehensive resource for informed decision-making in research and development.
This compound distinguishes itself from conventional PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib through its unique selectivity profile. While the latter group primarily targets PARP1 and PARP2, enzymes crucial for DNA single-strand break repair, this compound is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1 and TNKS2).[1][2] Tankyrases are members of the broader poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt/β-catenin signaling pathway, which is implicated in various cellular processes, including cell proliferation and differentiation.[3][4]
This fundamental difference in target preference translates to distinct biological effects and potential therapeutic applications. While PARP1/2 inhibitors have established roles in oncology by exploiting synthetic lethality in cancers with deficient DNA repair mechanisms, the selective inhibition of Tankyrases by this compound presents a different therapeutic strategy focused on modulating Wnt signaling.[4][5]
Selectivity Profile: A Quantitative Comparison
The following table summarizes the inhibitory activity (IC50 values) of this compound and other leading PARP inhibitors against various members of the PARP enzyme family. This data, compiled from multiple sources, highlights the distinct selectivity of this compound for Tankyrase 1 and 2.
| Inhibitor | PARP1 (nM) | PARP2 (nM) | PARP3 (nM) | PARP4 (nM) | TNKS1 (nM) | TNKS2 (nM) | PARP6 (nM) |
| This compound | 2000 | 500 | - | - | 3 | 1 | >10000 |
| Olaparib | 1-19 | 1-251 | 46-230 | 410 | - | - | - |
| Rucaparib | 0.8-3.2 | 28.2 | 512 | 839 | - | - | - |
| Niraparib | 2-35 | 2-15.3 | 296-1300 | 330-446 | - | - | - |
| Talazoparib | 0.57 | - | - | - | - | - | - |
This compound demonstrates remarkable selectivity for TNKS1 and TNKS2 with IC50 values in the low nanomolar range, while exhibiting significantly weaker activity against PARP1 and PARP2.[8] In contrast, Olaparib, Rucaparib, Niraparib, and Talazoparib are potent inhibitors of PARP1 and PARP2.[6][7]
Signaling Pathways and Mechanisms of Action
The differential selectivity of these inhibitors dictates their engagement with distinct cellular signaling pathways.
This compound and the Wnt/β-catenin Signaling Pathway
This compound exerts its effects by inhibiting Tankyrase 1 and 2, which play a crucial role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" targets β-catenin for degradation. Tankyrases promote the degradation of Axin, a key component of this destruction complex. By inhibiting Tankyrases, this compound stabilizes Axin, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt target gene transcription.[3][5][9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of AZ6102: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic effects of investigational drugs is paramount to advancing novel cancer therapies. This guide provides a comprehensive overview of the Tankyrase (TNKS) inhibitor AZ6102, its mechanism of action, and the scientific rationale for its use in combination with other anti-cancer agents. While specific preclinical data on the synergistic effects of this compound in combination with other drugs remains to be publicly detailed, this guide will explore potential combination strategies based on its mode of action and available information on related compounds.
This compound is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound exerts its anti-proliferative effects by inhibiting TNKS1/2, leading to the stabilization of Axin2 protein and subsequent downregulation of Wnt target genes.[1]
Rationale for Combination Therapy
The complexity and heterogeneity of cancer often necessitate multi-pronged therapeutic approaches. Combining targeted agents like this compound with other therapies, such as conventional chemotherapy or other signaling pathway inhibitors, holds the potential to enhance anti-tumor efficacy, overcome drug resistance, and reduce toxicity by using lower doses of each agent.
A promising area of investigation for this compound is its combination with topoisomerase inhibitors, such as irinotecan. This rationale is supported by early preclinical findings with a related Tankyrase inhibitor, AZ1, which demonstrated efficacy in combination with irinotecan in patient-derived xenograft (PDX) models of colorectal cancer. While the specific results for this compound combinations are yet to be published, the initial data with a similar compound suggests a potential synergistic interaction.
Potential Signaling Pathway Interactions
The synergistic potential of this compound with other drugs can be visualized through its interaction with key cellular signaling pathways. The following diagram illustrates the Wnt/β-catenin pathway and a hypothetical point of synergistic intervention with a topoisomerase inhibitor.
References
The In Vivo Efficacy of Tankyrase Inhibitors: A Comparative Analysis for Researchers
For researchers and drug development professionals, identifying potent and effective anti-cancer compounds is a paramount goal. AZ6102, a selective inhibitor of Tankyrase 1 and 2 (TNKS1/2), has emerged as a compound of interest due to its role in the Wnt signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer. While specific in vivo efficacy data for this compound remains forthcoming, a comparative analysis with other well-characterized Tankyrase inhibitors provides valuable insights into the potential of this therapeutic strategy across different tumor models.
This guide offers an objective comparison of the preclinical in vivo efficacy of several key Tankyrase inhibitors, providing researchers with a consolidated resource of experimental data to inform their own studies.
Mechanism of Action: Targeting the Wnt Pathway
Tankyrase 1 and 2 are enzymes that play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex.[1] By inhibiting Tankyrases, compounds like this compound lead to the stabilization of Axin, which in turn promotes the degradation of β-catenin.[1] This downregulates Wnt signaling, a pathway frequently hyperactivated in various cancers, particularly colorectal cancer (CRC), leading to reduced tumor cell proliferation and survival.[1][2]
Figure 1: Simplified diagram of Wnt signaling and Tankyrase inhibition.
Comparative In Vivo Efficacy of Tankyrase Inhibitors
While in vivo data for this compound is not yet publicly available, several other Tankyrase inhibitors have demonstrated significant anti-tumor efficacy in preclinical xenograft models. The following tables summarize the key findings for prominent comparator compounds.
G007-LK
G007-LK is a potent and selective Tankyrase inhibitor that has shown efficacy in colorectal cancer models.[2][3]
| Tumor Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Colorectal Cancer Xenograft | COLO-320DM | 20 mg/kg, twice daily (i.p.) | 61% | [2][3] |
| Colorectal Cancer Xenograft | COLO-320DM | 40 mg/kg, daily (i.p.) | 48% | [2] |
OM-153
OM-153 is a novel, orally available Tankyrase inhibitor that has demonstrated efficacy in both colorectal cancer and melanoma models.[4]
| Tumor Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Colorectal Carcinoma Xenograft | COLO-320DM | 0.33–10 mg/kg, twice daily (oral) | Reduced tumor progression | [4] |
| Melanoma | B16-F10 | Not specified | Potentiated anti-PD-1 immune checkpoint inhibition and antitumor effect | [4] |
IWR-1
IWR-1 is another well-characterized Tankyrase inhibitor that has been investigated in osteosarcoma.[1][5]
| Tumor Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Osteosarcoma Xenograft | Not specified | Co-administered with doxorubicin | Substantially decreased tumor progression | [1][5] |
XAV939
XAV939 has been evaluated in colorectal and hepatocellular carcinoma models, demonstrating its potential to inhibit tumor growth.[6][7]
| Tumor Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Colorectal Cancer Xenograft | CD44+CD133+ Caco-2 | 20 mg/kg, every 3 days (i.p.) | 95% reduction in tumor volume | [6] |
| Hepatocellular Carcinoma Xenograft | HepG2 | Intra-tumoral injection | Significantly inhibited tumor growth | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo efficacy studies with Tankyrase inhibitors.
Figure 2: General experimental workflow for in vivo efficacy studies.
1. Cell Lines and Culture:
-
Tumor cell lines (e.g., COLO-320DM for colorectal cancer, HepG2 for hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
2. Animal Models:
-
Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are typically used to prevent rejection of human tumor xenografts.[2][6] Animals are housed in a pathogen-free environment.
3. Tumor Implantation:
-
For subcutaneous models, a specific number of tumor cells (e.g., 1 x 10^5 to 5 x 10^6) are resuspended in a suitable medium, sometimes mixed with Matrigel, and injected into the flank of the mice.[6]
-
For orthotopic models, tumor cells are implanted into the corresponding organ of origin to better mimic the tumor microenvironment.
4. Drug Formulation and Administration:
-
Tankyrase inhibitors are formulated in appropriate vehicles for the chosen route of administration (e.g., intraperitoneal, oral gavage, intra-tumoral).
-
Dosing schedules are determined based on pharmacokinetic and tolerability studies.
5. Efficacy Evaluation:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers and calculating tumor volume.
-
Animal body weight is measured to assess toxicity.
-
At the end of the study, tumors are often excised, weighed, and may be used for further pharmacodynamic or histological analysis.
6. Statistical Analysis:
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Statistical significance is determined using appropriate statistical tests, such as the t-test or ANOVA.
Logical Relationship of Tankyrase Inhibition
The therapeutic rationale for using Tankyrase inhibitors like this compound is based on a clear, target-driven mechanism of action.
Figure 3: Logical flow from drug to in vivo efficacy.
Conclusion
While the in vivo efficacy data for this compound is eagerly awaited, the existing preclinical data for other Tankyrase inhibitors strongly support the potential of this therapeutic approach in various cancer types. The comparative data presented in this guide highlights the consistent anti-tumor activity of this class of compounds and provides a valuable resource for researchers designing and interpreting their own in vivo studies. The detailed experimental protocols offer a framework for conducting robust and reproducible preclinical evaluations. As more data on this compound and other novel Tankyrase inhibitors become available, the clinical translation of this promising anti-cancer strategy will become clearer.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AZ6102: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of AZ6102, a potent tankyrase inhibitor. By adhering to these protocols, laboratories can maintain a safe working environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Waste Classification and Segregation
Proper waste segregation is the first critical step in the disposal process. Different waste streams containing this compound must be collected in separate, clearly labeled, and compatible containers.
| Waste Type | Description | Container Type |
| Solid this compound Waste | Unused or expired pure this compound powder. | Sealed, labeled, chemical-resistant container. |
| Contaminated Labware | Disposable items such as pipette tips, tubes, and flasks that have come into direct contact with this compound. | Labeled biohazard bag or sharps container. |
| Aqueous Waste Solutions | Buffer solutions or cell culture media containing dissolved this compound. | Sealed, labeled, chemical-resistant container. |
| Organic Solvent Waste | Solutions of this compound dissolved in organic solvents (e.g., DMSO). | Sealed, labeled, solvent-resistant container. |
Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Do not mix with other chemical waste to avoid potential reactions.
-
This waste must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
2. Contaminated Labware Disposal:
-
All disposable labware that has been in contact with this compound should be considered chemically contaminated.
-
Collect these items in a designated, puncture-proof container lined with a chemically resistant bag.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and should specify that it contains materials contaminated with this compound.
-
Arrange for pickup and disposal through your institution's EHS-approved waste stream.
3. Liquid Waste Disposal:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, leak-proof container. The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (like DMSO) must be collected in a separate, solvent-resistant waste container. The label must include the names of all chemical components, including the solvent, and their approximate percentages.
-
Never pour any liquid waste containing this compound down the drain. This can have detrimental effects on aquatic life and may violate local and federal regulations.
-
All liquid waste containers must be kept securely sealed when not in use and stored in a designated satellite accumulation area.
4. Decontamination of Non-Disposable Equipment:
-
For non-disposable equipment (e.g., glassware, stir bars), a thorough decontamination procedure is necessary.
-
Rinse the equipment multiple times with a suitable solvent in which this compound is soluble (e.g., ethanol or acetone), followed by a final rinse with water.
-
The rinseate must be collected and disposed of as hazardous liquid waste.
Experimental Workflow for Waste Management
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
By implementing these procedures, your laboratory can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the official Safety Data Sheet for the most comprehensive and compliant disposal information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
